molecular formula C15H18F3NO3 B13890069 tert-butyl N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-yl]carbamate

tert-butyl N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-yl]carbamate

Cat. No.: B13890069
M. Wt: 317.30 g/mol
InChI Key: UDQWYZKZYOOGPL-LLVKDONJSA-N
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Description

tert-butyl N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-yl]carbamate is an organic compound with the CAS number 2891580-83-7 . This compound is characterized by the presence of a trifluoromethyl group attached to a dihydrobenzofuran ring, which is further connected to a carbamate group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of tert-butyl N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-yl]carbamate involves several stepsThe final step involves the formation of the carbamate group through a reaction with tert-butyl isocyanate . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Chemical Reactions Analysis

tert-butyl N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-yl]carbamate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-butyl N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-yl]carbamate is utilized in various scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-yl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

tert-butyl N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-yl]carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific trifluoromethyl and dihydrobenzofuran moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H18F3NO3

Molecular Weight

317.30 g/mol

IUPAC Name

tert-butyl N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]carbamate

InChI

InChI=1S/C15H18F3NO3/c1-14(2,3)22-13(20)19(4)11-8-21-12-7-9(15(16,17)18)5-6-10(11)12/h5-7,11H,8H2,1-4H3/t11-/m1/s1

InChI Key

UDQWYZKZYOOGPL-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H]1COC2=C1C=CC(=C2)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1COC2=C1C=CC(=C2)C(F)(F)F

Origin of Product

United States

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